molecular formula C15H14ClN5O3S B2678188 2(7-(4-CL-BZL)-3-ME-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YLSULFANYL)ACETAMIDE CAS No. 313479-86-6

2(7-(4-CL-BZL)-3-ME-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YLSULFANYL)ACETAMIDE

Cat. No.: B2678188
CAS No.: 313479-86-6
M. Wt: 379.82
InChI Key: XFANYARNVNTMIQ-UHFFFAOYSA-N
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Description

2(7-(4-CL-BZL)-3-ME-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YLSULFANYL)ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a purine ring system substituted with various functional groups.

Preparation Methods

The synthesis of 2(7-(4-CL-BZL)-3-ME-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YLSULFANYL)ACETAMIDE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the Purine Ring: The purine ring is synthesized through a series of condensation reactions involving appropriate precursors.

    Introduction of Substituents: The various substituents, such as the 4-chlorobenzyl (4-CL-BZL) and 3-methyl (3-ME) groups, are introduced through selective substitution reactions.

    Formation of the Sulfanyl Group: The sulfanyl group is introduced via a thiolation reaction, typically using thiol reagents under controlled conditions.

    Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

2(7-(4-CL-BZL)-3-ME-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YLSULFANYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., halogens).

Scientific Research Applications

2(7-(4-CL-BZL)-3-ME-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YLSULFANYL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2(7-(4-CL-BZL)-3-ME-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YLSULFANYL)ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit key enzymes involved in DNA replication or protein synthesis, leading to the suppression of cancer cell growth .

Comparison with Similar Compounds

Similar compounds to 2(7-(4-CL-BZL)-3-ME-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YLSULFANYL)ACETAMIDE include other purine derivatives with similar substituents. These compounds may share some biological activities but differ in their potency and specificity. Examples of similar compounds include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[7-[(4-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN5O3S/c1-20-12-11(13(23)19-14(20)24)21(15(18-12)25-7-10(17)22)6-8-2-4-9(16)5-3-8/h2-5H,6-7H2,1H3,(H2,17,22)(H,19,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFANYARNVNTMIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC(=O)N)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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